molecular formula C17H14ClNaO4 B12568226 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt CAS No. 258834-37-6

2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt

Katalognummer: B12568226
CAS-Nummer: 258834-37-6
Molekulargewicht: 340.7 g/mol
InChI-Schlüssel: CQSBSNYTKAZMLI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxy group attached to a methylpropanoic acid backbone. It is often used in scientific research due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzoic acid to form 4-(4-chlorobenzoyl)phenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, and substituted phenoxy compounds .

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Eigenschaften

CAS-Nummer

258834-37-6

Molekularformel

C17H14ClNaO4

Molekulargewicht

340.7 g/mol

IUPAC-Name

sodium;2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C17H15ClO4.Na/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;/h3-10H,1-2H3,(H,20,21);/q;+1/p-1

InChI-Schlüssel

CQSBSNYTKAZMLI-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.